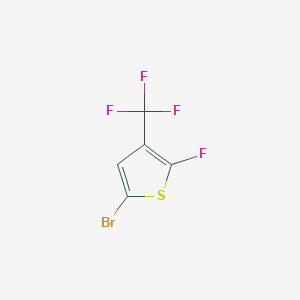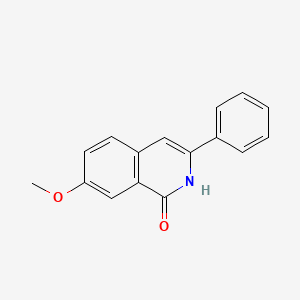
N-(1-Methyl-1H-indol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methyl-1H-indol-5-yl)benzamide: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The compound consists of an indole ring system substituted with a benzamide group, making it a valuable scaffold for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indole derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine can be used to synthesize N-(1-Methyl-1H-indol-5-yl)benzamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Fischer indole synthesis or Buchwald-Hartwig amination, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.
Major Products:
Oxidation: Formation of N-(1-Methyl-1H-indol-5-yl)benzoic acid.
Reduction: Formation of N-(1-Methyl-1H-indol-5-yl)methylamine.
Substitution: Formation of halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(1-Methyl-1H-indol-5-yl)benzamide is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent .
Medicine: Indole derivatives, including this compound, are investigated for their anticancer, antiviral, and anti-inflammatory properties .
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mecanismo De Acción
N-(1-Methyl-1H-indol-5-yl)benzamide exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. The indole ring system allows for π-π stacking interactions with aromatic amino acids in proteins, while the benzamide group can form hydrogen bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- N-(1-Methyl-1H-indol-3-yl)benzamide
- N-(1-Methyl-1H-indol-2-yl)benzamide
- N-(1-Methyl-1H-indol-4-yl)benzamide
Uniqueness: N-(1-Methyl-1H-indol-5-yl)benzamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The position of the benzamide group can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .
Propiedades
Número CAS |
412966-69-9 |
|---|---|
Fórmula molecular |
C16H14N2O |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
N-(1-methylindol-5-yl)benzamide |
InChI |
InChI=1S/C16H14N2O/c1-18-10-9-13-11-14(7-8-15(13)18)17-16(19)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,19) |
Clave InChI |
IYEWVEZWCVOVLM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline](/img/structure/B11862869.png)

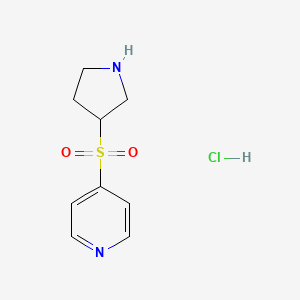

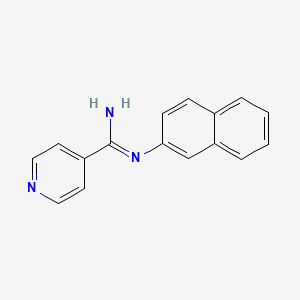

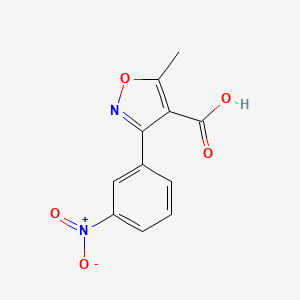
![1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-](/img/structure/B11862934.png)
